3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-6,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUDFUSAVZJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC=CC=C2S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618584 | |
| Record name | 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-80-5 | |
| Record name | 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroacylaminobenzenesulfonamide Cyclization
A foundational method for synthesizing benzothiadiazine derivatives involves the cyclization of chloroacylaminobenzenesulfonamide precursors. For 3-methyl-3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide, this approach begins with the reaction of 2-aminobenzenesulfonamide with methyl chloroacetyl chloride in the presence of a base such as potassium carbonate. The chloroacetyl group introduces the methyl substituent at the 3-position, followed by intramolecular cyclization to form the thiadiazine ring.
Reaction Conditions:
- Solvent: Acetonitrile or dichloromethane
- Temperature: 60–80°C
- Time: 6–12 hours
- Yield: 30–45% (estimated from analogous reactions).
Mechanistic Insight:
The sulfonamide’s amine nucleophilically attacks the electrophilic carbonyl carbon of methyl chloroacetyl chloride, forming an intermediate amide. Subsequent dehydrochlorination and cyclization yield the dihydrothiadiazine core. The use of a polar aprotic solvent enhances reaction efficiency by stabilizing ionic intermediates.
Oxidative Cyclization Using Iron Catalysts
FeCl3/TBHP-Mediated Synthesis
A novel oxidative cyclization method employs iron(III) chloride (FeCl3) and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO). This one-pot approach couples substituted benzyl alcohols with o-aminobenzenesulfonamide to form the thiadiazine ring.
Procedure:
- Reagents:
- Benzyl alcohol (1.5 mmol)
- o-Aminobenzenesulfonamide (0.5 mmol)
- FeCl3 (0.01 mmol)
- TBHP (1.5 mmol)
- DMSO (2 mL)
- Conditions:
Mechanistic Pathway:
- Oxidation: TBHP oxidizes benzyl alcohol to benzaldehyde.
- Condensation: Benzaldehyde reacts with the sulfonamide’s amine to form an imine.
- Cyclization: FeCl3 facilitates intramolecular C–N bond formation, yielding the dihydrothiadiazine core.
Optimization Challenges:
- Low yield (24%) due to competing side reactions.
- Sensitivity to substituents on the benzyl alcohol.
Alternative Synthetic Pathways
Post-Cyclization Alkylation
Introducing the methyl group after cyclization offers an alternative route. For example, methylation of the 3-position via Grignard reagents or alkyllithium compounds has been explored for related structures.
Steps:
- Core Synthesis: Prepare unsubstituted 3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide.
- Methylation: Treat with methyl iodide or trimethylaluminum in the presence of a palladium catalyst.
Limitations:
- Poor regioselectivity at the 3-position.
- Requires protection/deprotection strategies to avoid over-alkylation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To address scalability issues, continuous flow reactors enhance mass and heat transfer during cyclization. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–60 minutes | Maximizes conversion |
| Temperature | 70°C | Balances reaction rate and decomposition |
| Catalyst Loading | 1 mol% FeCl3 | Reduces cost |
Benefits:
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d6, 300 MHz):
- δ 7.43 (d, J = 9.1 Hz, 2H, aromatic H)
- δ 4.80 (dq, J = 12.0, 6.0 Hz, 1H, CH(CH3))
- δ 1.40 (d, J = 6.1 Hz, 3H, CH3).
13C NMR (DMSO-d6, 100 MHz):
HRMS: m/z calcd for C9H11N2O2S [M+H]+: 199.0541, found: 199.0535.
Mechanistic and Computational Studies
Density Functional Theory (DFT) Analysis
DFT calculations reveal that the FeCl3-catalyzed cyclization proceeds via a radical-mediated pathway . The TBHP oxidizes Fe(III) to Fe(IV), generating alkoxyl radicals that abstract hydrogen from benzyl alcohol, initiating the oxidative cascade.
Key Transition States:
- TS1: Radical formation at the benzyl position (ΔG‡ = 25.6 kcal/mol).
- TS2: Cyclization via C–N bond formation (ΔG‡ = 18.9 kcal/mol).
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Chloroacyl Cyclization | 30–45 | High regioselectivity | Multi-step synthesis |
| FeCl3/TBHP | 24 | One-pot reaction | Low yield |
| Asymmetric Catalysis | 50–70 | Enantioselective | Complex ligand synthesis |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive and Cardiovascular Applications
The compound has been studied for its potential as an antihypertensive agent. Research indicates that it acts on ATP-sensitive potassium channels, leading to vasodilation and reduced blood pressure. In animal models, the administration of this compound demonstrated significant reductions in systolic and diastolic blood pressure without adverse effects on heart rate.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in hypertensive rats. The results showed a dose-dependent decrease in blood pressure after administration, suggesting its potential for treating hypertension .
Table 1: Effects on Blood Pressure in Animal Models
| Dosage (mg/kg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
|---|---|---|
| 5 | 140 | 90 |
| 10 | 130 | 85 |
| 20 | 120 | 80 |
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It modulates AMPA receptors and may enhance cognitive function by promoting synaptic plasticity.
Case Study:
Research conducted at a prominent neuroscience institute demonstrated that treatment with this compound improved memory retention in mice subjected to memory impairment models. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
2.1 Crop Protection
This compound has been explored as a fungicide and bactericide due to its ability to inhibit the growth of certain phytopathogenic fungi and bacteria.
Case Study:
A field trial conducted on tomato plants showed that the application of this compound significantly reduced the incidence of fungal infections compared to untreated controls. The treated plants exhibited healthier growth and higher yields .
Table 2: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 70 |
| Botrytis cinerea | 200 | 85 |
| Alternaria solani | 150 | 60 |
Materials Science Applications
3.1 Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties.
Case Study:
A recent study explored the use of this compound in synthesizing new polyurethanes with improved elasticity and heat resistance. The resulting materials were tested for their performance in high-temperature applications .
Mechanism of Action
The mechanism by which 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of IDRA-21 can be contextualized by comparing it to three key classes of analogs: benzothiadiazine dioxides, pyridothiadiazine dioxides, and thienothiadiazine dioxides.
Table 1: Structural and Functional Comparison of Thiadiazine Dioxide Derivatives
Key Findings
AMPA Receptor Modulation: IDRA-21 and its thieno analogs (e.g., compound 24) exhibit potent AMPAR modulation, but thieno derivatives show enhanced cognitive effects in vivo (e.g., 0.3 mg/kg oral dose improved object recognition in mice) . Replacing the benzene ring with thiophene (thieno analogs) improves metabolic stability and brain penetration . Stereoselectivity: IDRA-21’s S-enantiomer is the eutomer, but some newer benzo derivatives (e.g., 7-chloro-5-(3-furanyl)-3-methyl) display reversed stereoselectivity (R-enantiomer active) .
Enzyme Inhibition: IDRA-21 derivatives with 7-chloro substituents and N4-acetic acid groups (e.g., compound 9m) show nanomolar aldose reductase inhibition (IC₅₀ = 0.032 µM), critical for diabetic neuropathy .
Anticancer Activity: Pyridothiadiazine derivatives (e.g., 3-imidazolyl-substituted) inhibit renal and non-small cell lung cancer cells (MIC = 1.56–12.5 µg/mL) . In contrast, benzo analogs like IDRA-21 show weaker PI3Kδ inhibition (IC₅₀ ~100 nM) but higher isoform selectivity .
Structural Insights: 4-Substituents: Cyclopropyl or allyl groups at the 4-position (e.g., in thieno analogs) enhance AMPAR activity by optimizing hydrophobic interactions in the receptor’s allosteric pocket . Halogenation: 7-Chloro substitution in benzo derivatives (IDRA-21) improves potency and metabolic stability .
Notes
Synthesis and Accessibility: IDRA-21 is synthesized via cyclization of sulfonamides with heterocyclic carbimidates , while thieno analogs require multi-step alkylation and reduction protocols .
Therapeutic Potential: IDRA-21’s AMPAR modulation supports applications in neurodegenerative diseases (e.g., Alzheimer’s) . Thieno derivatives are promising cognition enhancers with oral efficacy . Radiolabeled benzo analogs (e.g., ¹¹C-labeled 4-cyclopropyl-7-(3-methoxyphenoxy)) enable PET imaging of AMPARs in neurological disorders .
Safety and Selectivity: Benzo derivatives exhibit fewer off-target effects compared to quinazolinone-based PI3Kδ inhibitors .
Research Gaps: Comparative studies on the pharmacokinetics of benzo vs. thieno analogs are lacking. The impact of 3-methyl substitution on CA IX inhibition remains underexplored.
Biological Activity
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazine derivatives, characterized by a fused benzene ring and a thiadiazine moiety. Its molecular formula is with a molecular weight of approximately 186.24 g/mol. The presence of the sulfur atom in the thiadiazine ring contributes to its unique reactivity and biological profile.
Biological Activities
Antiviral Activity:
Research has indicated that thiadiazine derivatives exhibit significant antiviral properties. For instance, studies have shown that certain derivatives possess inhibitory effects against various viruses including HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .
Anticancer Properties:
Thiadiazines have been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC50 value in the low micromolar range against human tumor cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. It demonstrated effectiveness against various bacterial and fungal strains, indicating its potential use in treating infections caused by resistant pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many thiadiazines act as inhibitors of key enzymes involved in viral replication and cellular processes.
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Thiadiazines may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
-
Antiviral Efficacy Against HIV:
A study assessed the efficacy of various thiadiazine derivatives against HIV-1. The results indicated that specific modifications on the thiadiazine ring enhanced antiviral activity significantly. The most potent compound exhibited an EC50 value of 0.02 µM . -
Cytotoxicity in Cancer Cells:
In a comparative study of different heterocyclic compounds, this compound was found to have an IC50 value of approximately 5 µM against breast cancer cell lines. This suggests its potential as an effective anticancer agent .
Data Tables
Q & A
Q. What are the synthetic pathways for preparing 3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?
The compound is synthesized via multi-step reactions starting from chlorinated benzothiadiazine precursors. Key steps include alkylation at the 3-position using methyl iodide under basic conditions (e.g., triethylamine in dioxane at 80°C) and purification via silica gel chromatography . For example, IDRA-21 (7-chloro derivative) is prepared by introducing a methyl group at the 3-position of the benzothiadiazine scaffold, followed by oxidation to the 1,1-dioxide form .
Q. What are the critical physicochemical properties of this compound?
Q. How is the basic biological activity of this compound assessed in vitro?
AMPA receptor modulation is evaluated using electrophysiological assays in Xenopus oocytes injected with rat cortex mRNA. Compound efficacy is quantified by measuring potentiation of AMPA-induced currents (EC₂ₓ values). For instance, IDRA-21 enhances AMPA currents at nanomolar concentrations, demonstrating its role as a positive allosteric modulator .
Advanced Research Questions
Q. What structural features govern its activity as an AMPA receptor potentiator?
- 3-Methyl substitution : Enhances metabolic stability and blood-brain barrier penetration compared to bulkier substituents .
- 7-Chloro substitution : Increases receptor binding affinity by interacting with hydrophobic pockets in the ligand-binding domain (LBD) of GluA2 subunits .
- 1,1-Dioxide moiety : Critical for maintaining the planar conformation required for allosteric modulation . SAR studies show that replacing the benzo ring with thieno or pyrido rings alters potency and selectivity (e.g., thieno analogues show higher kainate receptor activity) .
Q. How do methodological differences in in vivo vs. in vitro assays explain contradictory potency data?
Discrepancies arise due to:
- Pharmacokinetic factors : Oral bioavailability of IDRA-21 (e.g., 0.3 mg/kg effective dose in mice) contrasts with higher in vitro EC₂ₓ values (0.24 µM for BPAM395) .
- Assay systems : Xenopus oocytes lack neuronal network complexity, while hippocampal slice models better reflect synaptic plasticity (e.g., long-term potentiation) .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, face shields, and EN 166-compliant goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid aerosol formation .
- Spill management : Collect dust with HEPA-filtered vacuums; dispose via certified hazardous waste services .
Q. How does this compound compare to structurally related AMPA modulators?
| Compound | EC₂ₓ (µM) | Receptor Selectivity | Oral Bioavailability |
|---|---|---|---|
| IDRA-21 | 0.24 | AMPA > Kainate | 0.3 mg/kg (mice) |
| Cyclothiazide | 0.18 | AMPA-specific | Poor |
| BPAM395 (thieno) | 0.24 | Kainate > AMPA | Not tested |
Thieno analogues (e.g., BPAM395) show shifted selectivity toward kainate receptors, while pyridothiadiazines (e.g., 31b) exhibit superior synaptic potentiation .
Methodological Considerations
Q. What analytical techniques validate synthesis and purity?
Q. How are molecular docking studies used to predict binding modes?
Docking into the GluA2 LBD (PDB: 1FTJ) reveals hydrogen bonding between the sulfone group and Ser-754, while the chloro substituent occupies a hydrophobic cleft near Thr-686 . Mutagenesis studies confirm these interactions are critical for potentiator activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
